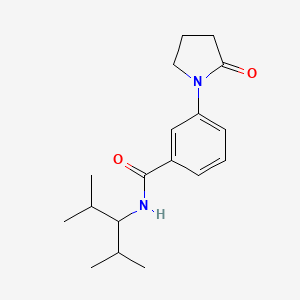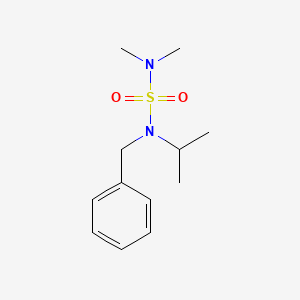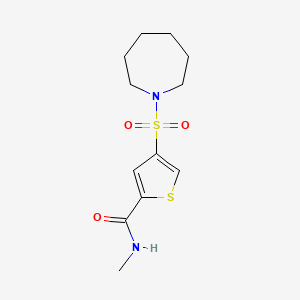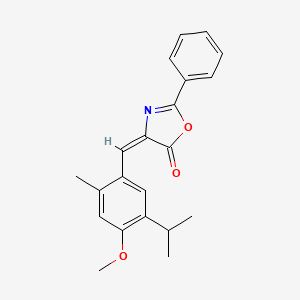
methyl 1-isobutyl-2-methyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrrole and pyrrolidine derivatives often involves multicomponent reactions (MCRs) or specific cyclization processes. For instance, isobutyl 6-amino-4-aryl-5-cyano-2-methyl-4H-pyran-3-carboxylates have been synthesized using MCR between isobutyl ethylacetoacetate, aryl aldehydes, and malononitrile, facilitated by BF3:OEt2 as a catalyst, highlighting the complexity and specificity of synthesis processes in this chemical domain (Kumar, Sethukumar, & Prakasam, 2013).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives reveals significant features, such as crystal arrangements and molecular conformations. For instance, the crystal and molecular structure analysis of certain pyrrolidine-2,3-dione derivatives, which share structural similarities with the compound , have shown flattened-boat conformations of the pyran ring, which could imply specific electronic and spatial configurations relevant for their chemical behavior (Nguyen & Dai, 2023).
Chemical Reactions and Properties
Pyrrole derivatives are known to undergo various chemical reactions, including cycloaddition and rearrangement. These reactions are crucial for modifying the compound's structure and properties. For instance, cycloaddition with isobutyl vinyl ether and allyl alcohol has been documented to yield specific derivatives, showcasing the reactivity of such compounds (Carruthers & Moses, 1988).
Applications De Recherche Scientifique
Polymer Science and Synthesis
The use of electron-pair donors in carbocationic polymerization for the synthesis of linear living polymers demonstrates the application of similar chemicals in creating advanced polymer materials. For instance, 1-Methyl-2-pyrrolidinone has been used as an efficient electron-pair donor in isobutylene polymerization, highlighting the potential of related chemicals in polymer synthesis and modification processes (Pratap & Heller, 1992).
Organic Synthesis
In organic synthesis, the transformation of isoxazole derivatives into α-Aminopyrrole derivatives through a series of reactions showcases the utility of complex molecules in synthesizing bioactive compounds. This method involves steps like cyanide Michael addition, methylation, and reductive transformation, indicating the role of structurally similar compounds in synthesizing heterocyclic compounds (Galenko et al., 2019).
Medicinal Chemistry and Drug Development
In the domain of medicinal chemistry, research on the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine as a key intermediate for antibiotic development underlines the significance of pyrrole derivatives in pharmaceutical research. This showcases the design and optimization of synthetic pathways for bioactive molecules, emphasizing the importance of such chemical structures in drug synthesis (Fleck et al., 2003).
Propriétés
IUPAC Name |
methyl (4Z)-2-methyl-4-[(4-methylphenyl)methylidene]-1-(2-methylpropyl)-5-oxopyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-12(2)11-20-14(4)17(19(22)23-5)16(18(20)21)10-15-8-6-13(3)7-9-15/h6-10,12H,11H2,1-5H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNYJHHJZFODLD-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=C(N(C2=O)CC(C)C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=C(N(C2=O)CC(C)C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4Z)-2-methyl-4-(4-methylbenzylidene)-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4R*)-N,N-dimethyl-4-propyl-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-3-pyrrolidinamine](/img/structure/B5570398.png)
![N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5570406.png)

![4-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5570424.png)

![3-ethyl-4-methyl-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5570434.png)

![1-cyclopentyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5570452.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5570455.png)

![1-(ethylsulfonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5570484.png)

![1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570505.png)
![N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5570512.png)